4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a chromene core with a thiophene moiety attached via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Introduction of the Thiophene Moiety: The thiophene moiety is introduced via a nucleophilic substitution reaction. Thiophene-3-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride, followed by reaction with an amine to form the thiophene amide.
Coupling Reaction: The final step involves coupling the chromene core with the thiophene amide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide linkage.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thiols.
Scientific Research Applications
4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its heterocyclic structure.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-N-[(thiophen-2-yl)methyl]-4H-chromene-2-carboxamide
- 4-oxo-N-[(furan-3-yl)methyl]-4H-chromene-2-carboxamide
- 4-oxo-N-[(pyridin-3-yl)methyl]-4H-chromene-2-carboxamide
Uniqueness
4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide is unique due to the specific positioning of the thiophene moiety, which can influence its electronic properties and biological activity. This positioning can result in different binding affinities and selectivities compared to its analogs.
Properties
IUPAC Name |
4-oxo-N-(thiophen-3-ylmethyl)chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-12-7-14(19-13-4-2-1-3-11(12)13)15(18)16-8-10-5-6-20-9-10/h1-7,9H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBLLDRBEYLWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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